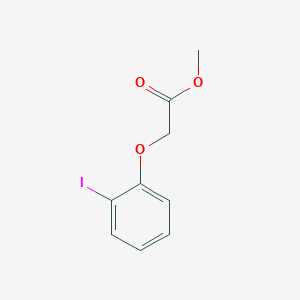

Acetic acid, 2-(2-iodophenoxy)-, methyl ester

Description

Acetic acid, 2-(2-iodophenoxy)-, methyl ester (IUPAC name: methyl 2-(2-iodophenoxy)acetate) is an organoiodine compound belonging to the phenoxyacetic acid ester family. Its structure consists of a 2-iodophenoxy group linked to an acetic acid methyl ester moiety. The molecular formula is C₉H₉IO₃, with a molecular weight of 292.07 g/mol (calculated based on analogous compounds) . By inference, the methyl ester could be prepared using methanol under similar conditions.

The iodine substituent in this compound may enhance lipophilicity and alter electronic properties compared to chlorine or methoxy analogs, influencing reactivity and biological activity .

Properties

IUPAC Name |

methyl 2-(2-iodophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWJBVMGRNLEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(2-iodophenoxy)-, methyl ester typically involves the esterification of 2-(2-iodophenoxy)acetic acid with methanol. This reaction can be catalyzed by acidic or basic conditions. For instance, using sulfuric acid as a catalyst under reflux conditions can facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinones or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of 2-(2-hydroxyphenoxy)acetic acid methyl ester.

Oxidation: Formation of 2-(2-iodophenoxy)quinone derivatives.

Reduction: Formation of 2-(2-iodophenoxy)ethanol.

Scientific Research Applications

Chemistry: Acetic acid, 2-(2-iodophenoxy)-, methyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its iodine atom makes it a useful precursor for various substitution reactions.

Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also serve as a starting material for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-(2-iodophenoxy)-, methyl ester involves its ability to undergo various chemical reactions due to the presence of the iodine atom and the ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can be hydrolyzed or reduced under appropriate conditions . These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis and research applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of methyl 2-(2-iodophenoxy)acetate with related compounds:

Key Observations :

- Iodine vs.

- Ester Group : Methyl esters generally exhibit lower molecular weights and higher volatility than ethyl esters, which may influence environmental persistence .

- Phenoxy vs. Phenyl: The ether linkage in phenoxyacetic esters (vs. direct phenyl attachment) enhances flexibility and may modify metabolic stability .

Physicochemical Properties

Limited data exists for the target compound, but comparisons can be inferred from analogs:

- Boiling Point: Ethyl 2-(2-iodophenoxy)acetate has a higher predicted boiling point (~344°C) due to its larger ester group . The methyl ester is expected to have a lower boiling point.

- Solubility : Iodine’s hydrophobic nature reduces aqueous solubility compared to chlorine-substituted esters like 2,4-D methyl ester .

- Stability: Phenoxyacetic esters with iodine may exhibit lower photostability than chlorine analogs due to weaker C-I bonds .

Biological Activity

Acetic acid, 2-(2-iodophenoxy)-, methyl ester is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₉H₉I O₃

- IUPAC Name : this compound

- Molecular Weight : 264.07 g/mol

The presence of the iodine atom in the phenoxy group is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

- Electrophilic Substitution : The iodine atom can participate in electrophilic substitution reactions, allowing the compound to modify biological macromolecules.

- Ester Hydrolysis : Under physiological conditions, the ester group can undergo hydrolysis to release acetic acid, which may exert further biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been investigated for its ability to inhibit tumor cell proliferation.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly by affecting cytokine release.

- Enzyme Interaction : It may serve as a substrate or inhibitor for various enzymes involved in metabolic pathways.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 (2017) | Investigated the compound's effects on cancer cell lines; demonstrated a dose-dependent reduction in cell viability. |

| Study 2 (2020) | Examined anti-inflammatory properties; showed significant inhibition of IL-6 production in treated cells. |

| Study 3 (2023) | Analyzed enzyme interactions; identified the compound as a potential inhibitor of cyclooxygenase enzymes involved in inflammation. |

Mechanistic Insights

The interaction of this compound with biological systems can be further elucidated through structural activity relationship (SAR) studies. These studies have indicated that modifications to the iodine position or the ester group significantly affect the compound's bioactivity.

Table: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Iodine Position Change | Altered enzyme inhibition profile |

| Ester Hydrolysis Rate | Influenced anti-inflammatory efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.